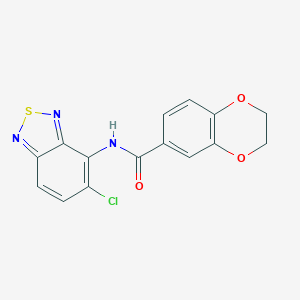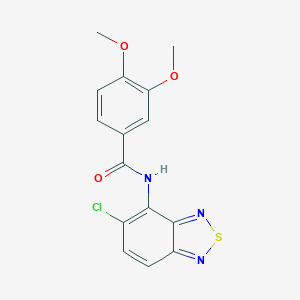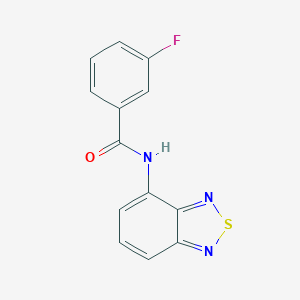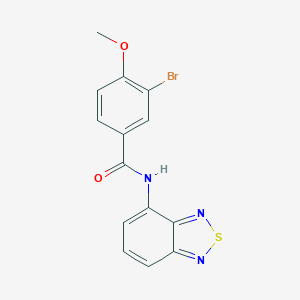![molecular formula C21H25ClN2O3 B278242 N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B278242.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide, commonly known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is frequently overexpressed in cancer. MLN8054 has been shown to have potential as an anti-cancer agent in preclinical studies.
Mecanismo De Acción
MLN8054 works by inhibiting the activity of Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is frequently overexpressed in cancer cells, leading to uncontrolled cell division and tumor growth. By inhibiting Aurora A kinase, MLN8054 can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In preclinical studies, MLN8054 has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. MLN8054 has also been shown to inhibit tumor growth in mouse models of cancer. However, MLN8054 has not yet been tested in clinical trials, so its effects on humans are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MLN8054 is that it specifically targets Aurora A kinase, which is frequently overexpressed in cancer cells. This makes MLN8054 a promising anti-cancer agent with potentially fewer side effects than traditional chemotherapy. However, one limitation of MLN8054 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on MLN8054. One direction is to test MLN8054 in clinical trials to determine its safety and efficacy in humans. Another direction is to investigate the potential of MLN8054 as a combination therapy with other anti-cancer agents. Additionally, further research is needed to understand the mechanism of action of MLN8054 and its effects on normal cells.
Métodos De Síntesis
The synthesis of MLN8054 involves several steps, including the reaction of 3-chloro-2-(4-morpholinyl)aniline with 4-isopropylphenol to form an intermediate. This intermediate is then reacted with chloroacetyl chloride to form the final product, MLN8054.
Aplicaciones Científicas De Investigación
MLN8054 has been extensively studied in preclinical models of cancer, including ovarian, breast, and lung cancer. In these studies, MLN8054 has been shown to inhibit the growth and proliferation of cancer cells by targeting Aurora A kinase. MLN8054 has also been shown to enhance the efficacy of chemotherapy in these models.
Propiedades
Nombre del producto |
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C21H25ClN2O3 |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-morpholin-4-ylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-15(2)16-6-8-17(9-7-16)27-14-20(25)23-19-5-3-4-18(22)21(19)24-10-12-26-13-11-24/h3-9,15H,10-14H2,1-2H3,(H,23,25) |
Clave InChI |
HJMNKJFKSXTWDA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278159.png)
![Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278173.png)
![Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278175.png)
![Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B278179.png)
![N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278184.png)
![N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278185.png)
![2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278186.png)
![N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B278188.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B278189.png)
![N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B278191.png)



